amine CAS No. 1177294-89-1](/img/structure/B1453632.png)

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Vue d'ensemble

Description

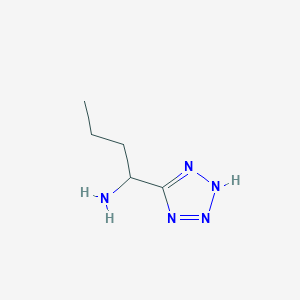

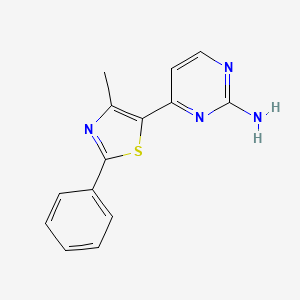

The compound “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound has a pyrazole ring attached to a propyl group via a methylene bridge. The propyl group is substituted with an amine functional group .

Molecular Structure Analysis

The InChI code for the compound is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound has a molecular weight of 191.24 and consists of 9 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity

This compound has been studied for its potential in combating bacterial infections. It has shown promising results against various bacterial strains, including those that cause tuberculosis. The antibacterial activity is attributed to the compound’s ability to interfere with the synthesis of bacterial cell walls, leading to cell lysis .

Anti-inflammatory Properties

Research indicates that derivatives of this compound may possess anti-inflammatory properties. This is particularly significant in the development of new medications for chronic inflammatory diseases such as rheumatoid arthritis .

Antitumor Applications

The compound’s derivatives have been evaluated for their antitumor activity. They have demonstrated potential in inhibiting the growth of certain cancer cell lines, making them candidates for further investigation as chemotherapeutic agents .

Antidiabetic Effects

In the field of endocrinology, studies suggest that this compound could play a role in managing diabetes. Its derivatives may influence the metabolic pathways associated with diabetes, offering a new approach to treatment .

Anti-allergic Reactions

The compound has been explored for its use in treating allergic reactions. It may work by blocking histamine receptors or inhibiting the release of histamine from mast cells, which are involved in allergic responses .

Antipyretic (Fever-Reducing) Potential

Due to its effects on the body’s temperature regulation mechanisms, this compound has been researched for its antipyretic properties. It could provide an alternative to traditional fever-reducing drugs .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, influencing a range of biochemical processes .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cellular signaling, and alterations in gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

Similar compounds have been found to induce a variety of effects, depending on the specific targets and pathways they influence .

Action Environment

The action, efficacy, and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cells or tissues where the compound is active .

Propriétés

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHPMCDNMJRMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)

amine](/img/structure/B1453553.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)

![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)